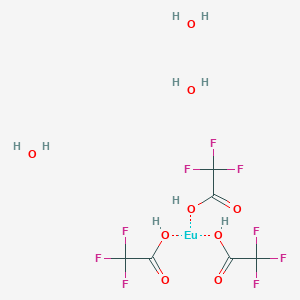

Europium(iii)trifluoroacetate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoroacetato de europio(3+); trihidrato, también conocido como trifluoroacetato de europio(III) trihidrato, es un compuesto químico con la fórmula molecular (CF3CO2)3Eu · 3H2O y un peso molecular de 545,06 g/mol . Este compuesto es un complejo de coordinación donde el europio está en el estado de oxidación +3, coordinado con tres aniones trifluoroacetato y tres moléculas de agua. El europio es un elemento de tierras raras, y sus compuestos son conocidos por sus propiedades luminiscentes, lo que los hace valiosos en diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El trifluoroacetato de europio(III) trihidrato se puede sintetizar a través de la reacción de óxido de europio (Eu2O3) con ácido trifluoroacético (CF3COOH) en presencia de agua. La reacción típicamente implica la disolución de óxido de europio en un exceso de ácido trifluoroacético, seguido de la adición de agua para formar el complejo trihidrato. La reacción se puede representar de la siguiente manera:

Eu2O3+6CF3COOH+3H2O→2(CF3CO2)3Eu⋅3H2O

Métodos de producción industrial

La producción industrial de trifluoroacetato de europio(III) trihidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza del producto final. El compuesto generalmente se purifica mediante técnicas de recristalización para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El trifluoroacetato de europio(III) trihidrato experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: El europio en el estado de oxidación +3 se puede reducir al estado +2 bajo condiciones específicas.

Reacciones de sustitución: Los ligandos trifluoroacetato se pueden sustituir por otros ligandos en presencia de reactivos adecuados.

Reacciones de complejación: El europio(III) puede formar complejos con varios ligandos orgánicos e inorgánicos.

Reactivos y condiciones comunes

Oxidación/Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) se pueden utilizar para reducir el europio(III) a europio(II).

Sustitución: Las reacciones de intercambio de ligandos se pueden llevar a cabo utilizando ligandos como el acetilacetonato en un disolvente apropiado.

Complejación: Las reacciones de complejación a menudo implican el uso de agentes quelantes como el EDTA bajo condiciones controladas de pH.

Productos principales

Reducción: Trifluoroacetato de europio(II).

Sustitución: Complejos de europio(III) con diferentes ligandos.

Complejación: Varios complejos de europio(III) con ligandos orgánicos e inorgánicos.

Aplicaciones en investigación científica

El trifluoroacetato de europio(III) trihidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos de europio y como catalizador en reacciones orgánicas.

Biología: Se emplea en bioimagen y como sonda luminiscente para estudiar sistemas biológicos.

Medicina: Se utiliza en el desarrollo de agentes de diagnóstico y como componente en ciertas técnicas de imagen médica.

Industria: Se aplica en la producción de fósforos para tecnologías de iluminación y visualización, así como en la fabricación de materiales de alto rendimiento.

Aplicaciones Científicas De Investigación

Europium(III) trifluoroacetate trihydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in organic reactions.

Biology: Employed in bioimaging and as a luminescent probe for studying biological systems.

Medicine: Utilized in the development of diagnostic agents and as a component in certain medical imaging techniques.

Industry: Applied in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance materials.

Mecanismo De Acción

El mecanismo de acción del trifluoroacetato de europio(III) trihidrato involucra principalmente sus propiedades luminiscentes. Cuando se excita con luz ultravioleta o visible, los iones de europio emiten luz a longitudes de onda específicas, lo que los hace útiles en diversas aplicaciones de imagen y diagnóstico. Los objetivos moleculares y las vías involucradas incluyen la interacción de los iones de europio con ligandos o biomoléculas específicas, lo que lleva a cambios en sus propiedades luminiscentes.

Comparación Con Compuestos Similares

Compuestos similares

- Hidrato de acetato de europio(III)

- Cloruro de europio(III)

- Nitrato de europio(III)

- Oxalato de europio(III)

Singularidad

El trifluoroacetato de europio(III) trihidrato es único debido a sus ligandos trifluoroacetato, que imparten propiedades químicas y físicas distintas en comparación con otros compuestos de europio. La presencia de ligandos trifluoroacetato mejora la solubilidad del compuesto en disolventes orgánicos y su estabilidad bajo diversas condiciones. Además, la forma trihidrato proporciona propiedades específicas de hidratación que pueden influir en su reactividad y aplicaciones.

Propiedades

Número CAS |

94079-71-7 |

|---|---|

Fórmula molecular |

C6H9EuF9O9 |

Peso molecular |

548.08 g/mol |

Nombre IUPAC |

europium;2,2,2-trifluoroacetic acid;trihydrate |

InChI |

InChI=1S/3C2HF3O2.Eu.3H2O/c3*3-2(4,5)1(6)7;;;;/h3*(H,6,7);;3*1H2 |

Clave InChI |

ACPHEFQYZGCNPF-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.[Eu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)